5-Bromothiazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromothiazole-4-carboxamide or similar compounds often involves complex chemical reactions. For instance, a study on the synthesis of a similar compound, 2-(4-methoxyphenyl)-N-(3,4,5- trimethoxyphenyl)thiazole-4-carboxamide, involved purification by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of 5-Bromothiazole-4-carboxamide can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving 5-Bromothiazole-4-carboxamide are complex and can involve multiple steps. For instance, the formation of amide bonds with carboxylic acid substrates is a significant part of organic and medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromothiazole-4-carboxamide can be determined using various analytical techniques. For instance, the melting point of a similar compound, 2-(4-methoxyphenyl)-N-(3,4,5- trimethoxyphenyl)thiazole-4-carboxamide, was found to be 174–176 °C .Scientific Research Applications
Pharmacological Research
5-Bromothiazole-4-carboxamide is a compound that has potential applications in pharmacology, particularly in the development of new drugs. Its structural similarity to other thiazole derivatives, which are known to possess various biological activities, suggests that it could be a valuable precursor in synthesizing molecules with potential therapeutic effects .
Organic Synthesis
In organic chemistry, 5-Bromothiazole-4-carboxamide can serve as a building block for the synthesis of more complex molecules. It can be used to create thiazole [4,5-d] pyrimidines, which are important in the synthesis of various bioactive molecules, including antiviral and anticancer agents .
Material Science
The bromine atom present in 5-Bromothiazole-4-carboxamide makes it a useful reagent in material science. It can be employed in the functionalization of surfaces or the creation of novel polymers with specific properties, such as enhanced durability or conductivity .
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromothiazole-4-carboxamide is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
It is known that thiazole derivatives can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Biochemical Pathways
It is known that thiazole derivatives can affect various biochemical pathways due to their diverse biological activities
Result of Action
It is known that thiazole derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .
properties
IUPAC Name |
5-bromo-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-3-2(4(6)8)7-1-9-3/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQDJCIKCSPOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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